DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO-

Chemical Carcinogenesis Polycyclic Aromatic Hydrocarbons Skin Painting Bioassay

5,6‑Dihydrodibenz[a,j]anthracene (CAS 16361‑01‑6) is a partially hydrogenated derivative of the five‑ring polycyclic aromatic hydrocarbon (PAH) dibenz[a,j]anthracene, bearing saturation specifically at the K‑region 5,6‑position. With the molecular formula C₂₂H₁₆ and a molecular weight of 280.37 g mol⁻¹, it belongs to a structurally defined subclass of hydrogenated PAHs whose biological activity is exquisitely sensitive to the site and degree of ring saturation.

Molecular Formula C22H16
Molecular Weight 280.4 g/mol
CAS No. 16361-01-6
Cat. No. B096334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO-
CAS16361-01-6
Synonyms5,6-Dihydrodibenz[a,j]anthracene
Molecular FormulaC22H16
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C5=CC=CC=C51
InChIInChI=1S/C22H16/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1-9,11,13-14H,10,12H2
InChIKeySNUBUFJMVIEEBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydrodibenz[a,j]anthracene (CAS 16361-01-6): A Partially Hydrogenated PAH with Amplified Carcinogenic Potency for Research Procurement


5,6‑Dihydrodibenz[a,j]anthracene (CAS 16361‑01‑6) is a partially hydrogenated derivative of the five‑ring polycyclic aromatic hydrocarbon (PAH) dibenz[a,j]anthracene, bearing saturation specifically at the K‑region 5,6‑position [1]. With the molecular formula C₂₂H₁₆ and a molecular weight of 280.37 g mol⁻¹, it belongs to a structurally defined subclass of hydrogenated PAHs whose biological activity is exquisitely sensitive to the site and degree of ring saturation [2]. The compound is primarily employed as a research tool in chemical carcinogenesis, PAH metabolic activation, and environmental toxicology studies [3].

Why 5,6-Dihydrodibenz[a,j]anthracene Cannot Be Interchanged with Other Dibenzanthracene Isomers or Hydrogenated Derivatives in Scientific Research


PAHs within the dibenzanthracene family are not functionally interchangeable. The carcinogenic potency of 5,6‑dihydrodibenz[a,j]anthracene is dramatically elevated relative to its fully unsaturated parent, whereas the analogous 5,6‑dihydro derivative of the isomeric dibenz[a,h]anthracene does not exhibit this enhancement [1]. Furthermore, among the hydrogenated derivatives of dibenz[a,j]anthracene, only the 5,6‑dihydro form displays amplified tumorigenicity; the 1,2,3,4,8,9‑hexahydro derivative is entirely inactive [1]. Consequently, a researcher substituting 5,6‑dihydrodibenz[a,j]anthracene with the parent compound, an isomeric dihydro derivative, or a more extensively hydrogenated analog would obtain fundamentally different—and potentially non‑detectable—biological responses, compromising experimental validity and reproducibility.

Product-Specific Quantitative Evidence Guide for 5,6-Dihydrodibenz[a,j]anthracene (CAS 16361-01-6): Comparator-Based Differentiation Data


Carcinogenic Potency in Mouse Skin Painting: 5,6-Dihydrodibenz[a,j]anthracene vs. Its Unsaturated Parent

In a head‑to‑head skin painting study in female Swiss mice, 5,6‑dihydrodibenz[a,j]anthracene was markedly more potent as a carcinogen than its fully aromatic parent, dibenz[a,j]anthracene. The parent compound was classified as weakly carcinogenic, whereas the 5,6‑dihydro derivative exhibited substantially greater tumorigenic activity [1]. This finding establishes that saturation of the 5,6‑bond amplifies, rather than diminishes, biological activity in this isomer series—a property that is not generalizable to other dibenzanthracene isomers.

Chemical Carcinogenesis Polycyclic Aromatic Hydrocarbons Skin Painting Bioassay

Contrasting Structure‑Activity Relationships: Dibenz[a,j]anthracene Series vs. Dibenz[a,h]anthracene Series

The 1970 Lijinsky study reported that the pattern of carcinogenic activity for hydrogenated derivatives of dibenz[a,j]anthracene 'contrasted sharply with that of the analogous series of dibenz[a,h]anthracene derivatives' [1]. In the dibenz[a,j] series, 5,6‑dihydrogenation enhanced activity; in the dibenz[a,h] series, the parent hydrocarbon and its 1,2,3,4‑tetrahydro derivative, but not the 5,6‑dihydro derivative, showed significant tumorigenic activity by subcutaneous injection. This isomer‑specific divergence means that the dibenz[a,j] scaffold, and specifically its 5,6‑dihydro derivative, occupies a unique position in PAH carcinogenesis research.

Structure-Activity Relationship Isomer Selectivity PAH Carcinogenesis

Tumor‑Initiating Activity of the Parent Compound Dibenz[a,j]anthracene: Quantitative Baseline for Derivative Comparisons

The parent compound dibenz[a,j]anthracene was characterized as a weak tumor initiator in a two‑stage mouse skin carcinogenesis assay. Maximal tumor yields were 1.27 and 3.00 tumors per mouse at single initiating doses of 400 and 800 nmol, respectively, applied in acetone followed by phorbol ester promotion for 20 weeks [1]. These quantitative values serve as the critical baseline against which the enhanced potency of 5,6‑dihydrodibenz[a,j]anthracene is assessed. The dihydro derivative, tested in the same laboratory's complementary skin painting protocol, exceeded this baseline by a wide margin [2].

Tumor Initiation Two-Stage Carcinogenesis Dose-Response

X‑Ray Crystallographic Distinction: Coexistence of Ordered and Disordered Molecules in the Crystal Lattice

Single‑crystal X‑ray diffraction analysis of 5,6‑dihydrodibenz[a,j]anthracene revealed a rare crystallographic phenomenon: the coexistence of both ordered and disordered molecular arrangements within the same crystal lattice [1]. The crystal structure, solved from three‑dimensional diffractometer data, demonstrates that the 5,6‑dihydro modification introduces conformational flexibility that is absent in the fully aromatic parent, leading to this unusual solid‑state behavior. This structural feature differentiates the compound from the parent dibenz[a,j]anthracene and from the isomeric 5,6‑dihydrodibenz[a,h]anthracene, each of which exhibits distinct crystal packing [2].

X-ray Crystallography Solid-State Chemistry Molecular Disorder

Negative Control Definition: Inactivity of 1,2,3,4,8,9‑Hexahydro‑dibenz[a,j]anthracene

Among the hydrogenated derivatives of dibenz[a,j]anthracene, 1,2,3,4,8,9‑hexahydro‑dibenz[a,j]anthracene was tested in the same skin painting protocol and found to be completely inactive as a carcinogen [1]. This provides a clear negative control within the same scaffold. Together with the weakly carcinogenic parent and the strongly carcinogenic 5,6‑dihydro derivative, this defines a complete activity gradient across the hydrogenation series. The inactivity of the hexahydro derivative underscores that the 5,6‑dihydro compound's potency arises from a specific, narrow window of partial saturation unique to the K‑region of this isomer.

Negative Control Hydrogenation Series Structure-Activity

Optimal Research and Industrial Application Scenarios for 5,6-Dihydrodibenz[a,j]anthracene Based on Evidence‑Based Differentiation


Mouse Skin Carcinogenesis Bioassays Requiring a Robust Positive Control

The 5,6‑dihydro derivative serves as a potent positive control in two‑stage skin painting carcinogenesis protocols. Its amplified tumorigenic activity relative to the parent dibenz[a,j]anthracene [1] and its sharply contrasting behavior versus the inactive hexahydro derivative [1] make it an ideal reference compound for validating experimental systems and benchmarking the potency of test articles.

Structure‑Activity Relationship (SAR) Studies on K‑Region Saturation in PAH Carcinogenesis

Because the dibenz[a,j]anthracene scaffold uniquely exhibits enhanced carcinogenicity upon 5,6‑dihydrogenation—unlike the isomeric dibenz[a,h]anthracene series where this pattern does not hold [1]—this compound is essential for SAR investigations probing the mechanistic role of K‑region saturation in metabolic activation and DNA adduct formation [2].

X‑Ray Crystallographic and Solid‑State Chemistry Research on Molecular Disorder

The documented coexistence of ordered and disordered molecules in the crystal lattice of 5,6‑dihydrodibenz[a,j]anthracene [3] provides a rare and well‑characterized experimental system for studying static and dynamic disorder phenomena in polycyclic aromatic frameworks, with relevance to crystal engineering and materials science.

Reference Standard for Analytical Chemistry and Environmental PAH Monitoring

As a distinct hydrogenated PAH with a defined CAS registry number (16361‑01‑6), a well‑resolved molecular structure, and known biological activity, 5,6‑dihydrodibenz[a,j]anthracene can serve as a reference standard for chromatographic and mass spectrometric detection of partially hydrogenated PAHs in environmental samples, particularly in studies tracking the fate and transformation of dibenzanthracene‑class pollutants [2].

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